N-(2-Aminoethyl) Cyclopamine
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Overview
Description
N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine, a naturally occurring steroidal alkaloid. This compound demonstrates teratogenic properties and has been studied for its potential to reverse the effects of oncogenic mutations . It has a molecular formula of C29H46N2O2 and a molecular weight of 454.69.
Preparation Methods
N-(2-Aminoethyl) Cyclopamine can be synthesized using various methods. One common synthetic route involves the reduction of a precursor compound with lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions for 3 hours. The reaction is then quenched with water and aqueous potassium hydroxide, followed by extraction with chloroform and purification by flash chromatography . This method yields the compound as a colorless oil with an 88% yield .
Chemical Reactions Analysis
N-(2-Aminoethyl) Cyclopamine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using lithium aluminum hydride in THF.
Substitution: The aminoethyl group allows for various substitution reactions, potentially modifying the compound’s biological activity.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various organic solvents like THF and chloroform for extraction and purification . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-Aminoethyl) Cyclopamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
N-(2-Aminoethyl) Cyclopamine exerts its effects by targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway . By binding to Smo, the compound inhibits its activity, leading to the suppression of downstream signaling events that are crucial for cell proliferation and differentiation . This mechanism is particularly relevant in the context of cancer, where aberrant Hh signaling is often observed.
Comparison with Similar Compounds
N-(2-Aminoethyl) Cyclopamine is unique compared to other Cyclopamine derivatives due to its aminoethyl group, which enhances its biological activity and specificity. Similar compounds include:
Cyclopamine: The parent compound, known for its teratogenic effects and ability to inhibit the Hh pathway.
KAAD-Cyclopamine: A more potent derivative with enhanced activity against the Hh pathway.
Smoothened Antagonists: Various small molecules that target the Smo receptor, such as SANT and ALLO compounds.
These compounds share a common mechanism of action but differ in their potency, specificity, and potential therapeutic applications.
Biological Activity
N-(2-Aminoethyl) Cyclopamine, also known as KAAD-Cyclopamine, is a potent analog of cyclopamine that specifically targets the Hedgehog (Hh) signaling pathway. This compound has garnered attention due to its significant biological activities, particularly in cancer research and developmental biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and implications for therapeutic applications.
This compound functions primarily as an inhibitor of the Smoothened (SMO) receptor, a critical component in the Hh signaling pathway. The Hh pathway is essential for embryonic development and tissue patterning but can become aberrantly activated in various cancers.
- Binding Affinity : this compound binds directly to the heptahelical bundle of SMO, preventing its activation and subsequent downstream signaling. This binding has been shown to promote the exit of SMO from the endoplasmic reticulum, thereby inhibiting its function in Hh signaling pathways .
- Inhibition of Tumor Growth : Research indicates that KAAD-Cyclopamine effectively suppresses tumor growth in various cancer models. For instance, in human glioma cells, it sensitizes cells to TRAIL-induced apoptosis and inhibits growth by targeting oncogenic SMO .
Biological Activity in Cancer Models
The biological activity of this compound has been evaluated in several cancer types, demonstrating its potential as an anti-cancer agent.
- Breast Cancer : In studies involving inflammatory breast cancer cell lines, KAAD-Cyclopamine effectively downregulated GLI1 expression, a marker for Hh pathway activation. This downregulation correlated with reduced cell viability and proliferation .
- Hepatocellular Carcinoma : In Hep3B cells, KAAD-Cyclopamine inhibited Hh signaling activity by 50%, leading to a significant reduction in the expression of the oncogene c-myc and an impressive 94% decrease in cell growth rate .
- Medulloblastoma : KAAD-Cyclopamine has shown efficacy in inducing rapid cell death in human medulloblastoma models, further supporting its role as a potential therapeutic agent against Hh-dependent tumors .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and preclinical settings:
Toxicity and Side Effects
While this compound exhibits potent biological activity against cancer cells, it is crucial to assess its toxicity profile. The compound has demonstrated an IC50 value of approximately 20 nM in Shh-LIGHT2 assays, indicating high potency with relatively low toxicity compared to other chemotherapeutics . However, careful consideration must be given to potential side effects arising from systemic administration.
Properties
Molecular Formula |
C29H46N2O2 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |
InChI |
InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19+,21-,22-,23-,25-,26+,27-,28-,29-/m0/s1 |
InChI Key |
QCFBFPHBSKOKSL-QBWUJNPXSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)N(C1)CCN |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |
Origin of Product |
United States |
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